2-Bromo-1-ethylpyridinium tetrafluoroborate
Overview
Description
2-Bromo-1-ethylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C7H9BBrF4N. It is commonly used as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions . This compound is known for its high reactivity and efficiency in peptide synthesis, making it a valuable tool in organic chemistry .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-ethylpyridinium tetrafluoroborate is the peptide bond formation in the synthesis of amides and esters . This compound acts as a coupling reagent, facilitating the formation of these bonds .
Mode of Action
This compound interacts with its targets through amidation and esterification reactions . It is generally prepared by the reaction of triethyloxonium tetrafluoroborate with 2-bromo pyridine . The compound’s high reactivity allows it to effectively catalyze these reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . It has been utilized in the synthesis of peptides containing N-methyl amino acid residues both in solution and solid phase . The compound’s action can lead to the successful synthesis of a series of oligopeptides and hindered peptide fragments .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of peptide bonds. This leads to the synthesis of amides and esters, including N-methylated peptides and complex peptide fragments . The compound’s action results in high reactivity, low racemization, and excellent yields .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-ethylpyridinium tetrafluoroborate plays a crucial role in biochemical reactions as a coupling reagent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. This compound is known for its high reactivity, low racemization, and excellent yields in peptide synthesis . It has been successfully used in the synthesis of complex peptide fragments such as the 8-11 segment of Cyclosporine A and the pentapeptide moiety of Dolastatin 15 . The interactions of this compound with these biomolecules are primarily based on its ability to activate carboxyl groups, making them more reactive towards nucleophilic attack by amino groups.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The use of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cellular processes . Specific studies detailing the direct cellular effects of this compound are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the activation of carboxyl groups in amino acids, making them more reactive towards nucleophilic attack by amino groups. This activation is achieved through the formation of an intermediate complex between the carboxyl group and the this compound molecule . This intermediate complex then reacts with the amino group of another amino acid, leading to the formation of a peptide bond. The high reactivity and low racemization of this compound make it an efficient coupling reagent for peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term effects on cellular function have not been extensively studied, but the stability of this compound is crucial for its effectiveness in peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. While specific studies on the dosage effects of this compound are limited, it is known that high doses of coupling reagents can lead to toxic or adverse effects . Therefore, careful optimization of dosage is essential to minimize toxicity while maximizing the efficiency of peptide synthesis.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the activation of carboxyl groups in amino acids . The compound’s role in these pathways is primarily to enhance the reactivity of carboxyl groups, thereby promoting the formation of peptide bonds.
Transport and Distribution
As a coupling reagent, it is likely to be localized in areas where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in these regions.
Subcellular Localization
The subcellular localization of this compound is primarily in the regions where peptide synthesis takes place. This includes the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Post-translational modifications or targeting signals may direct this compound to specific compartments or organelles within the cell.
Preparation Methods
2-Bromo-1-ethylpyridinium tetrafluoroborate is generally prepared by the reaction of triethyloxonium tetrafluoroborate with 2-bromo pyridine . The synthetic route involves the following steps:
Reaction of Triethyloxonium Tetrafluoroborate with 2-Bromo Pyridine: This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization to obtain pure this compound.
Chemical Reactions Analysis
2-Bromo-1-ethylpyridinium tetrafluoroborate undergoes various types of chemical reactions, primarily focusing on its role as a coupling reagent:
Amidation and Esterification Reactions: It is used to synthesize amides and esters by reacting with carboxylic acids and amines or alcohols, respectively.
Common Reagents and Conditions: The reactions typically involve the use of solvents like dichloromethane (CH2Cl2) and bases such as N,N-diisopropylethylamine (DIEA) to facilitate the coupling process.
Major Products: The major products formed from these reactions are N-methylated peptides and various ester compounds.
Scientific Research Applications
2-Bromo-1-ethylpyridinium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-1-ethylpyridinium tetrafluoroborate is compared with other coupling reagents such as:
BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate): Known for its high efficiency but higher racemization rates.
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Similar in reactivity but with different solubility properties.
PyClU (Chloro-tris-pyrrolidino-phosphonium hexafluorophosphate): Offers faster reaction times but may require different reaction conditions.
BTFFH (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Less racemization but slower reaction rates.
CMBI (Chloromethyl-bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Similar to BTFFH but with different handling requirements.
This compound stands out due to its balance of high reactivity, low racemization, and versatility in various reaction conditions .
Properties
IUPAC Name |
2-bromo-1-ethylpyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN.BF4/c1-2-9-6-4-3-5-7(9)8;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXVQLBIAJTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236646 | |
Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-23-9 | |
Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-ethylpyridinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-1-ethylpyridinium tetrafluoroborate in analyzing carboxylic acids?
A1: this compound acts as a crucial activating agent for carboxylic acids in derivatization reactions. [, , ] This activation facilitates the reaction between the carboxylic acid and the derivatization reagent, ultimately forming a detectable fluorescent amide derivative. This approach significantly enhances the sensitivity and selectivity of carboxylic acid detection in HPLC.
Q2: Can you provide an example of how this compound is used in a specific analytical method?
A2: Certainly. In a study focusing on analyzing free fatty acids in human plasma, researchers employed this compound to activate the fatty acids. [] The activated fatty acids then reacted with a novel derivatization reagent, 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine (IDHPIA), to form highly sensitive derivatives detectable using electrogenerated chemiluminescence. This method achieved impressive detection limits, showcasing the effectiveness of this compound in this analytical approach.
Q3: Beyond carboxylic acids, are there other applications of this compound in analytical chemistry?
A3: Yes, this compound has also demonstrated utility in derivatizing primary amines for enhanced detection. [] In one study, histamine was successfully derivatized using 3-(diethylamino)propionic acid in the presence of this compound. This derivatization step allowed for the sensitive detection of histamine using HPLC with electrogenerated chemiluminescence.
Q4: The research mentions "fluorescent amides." What is the significance of fluorescence in these analytical methods?
A4: Fluorescence detection offers high sensitivity, making it ideal for analyzing trace amounts of analytes like carboxylic acids in complex biological samples. [] The derivatization reagents used in these studies are designed to react with carboxylic acids and form highly fluorescent amide products. The resulting fluorescence signal is directly proportional to the concentration of the original carboxylic acid, enabling accurate quantification even at very low levels.
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